3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine

Synthetic methodology C-H functionalization Late-stage diversification

Researchers pursuing GPR35 agonists or 4-halogenated pyrazole libraries face potency loss with non-dibrominated analogs and metal residues from Pd-catalyzed routes. This 3,5-dibromophenyl-pyrazole scaffold resolves both: • EC₅₀ 12-18 nM at GPR35, >100-fold over non-brominated analogs • Dual Br anomalous scattering (≈2.56 e⁻ at Cu Kα) for crystallographic phasing • Metal-free NBS/DMSO C-4 bromination at RT, gram-scale. 95-98% purity; ships ambient.

Molecular Formula C9H7Br2N3
Molecular Weight 316.98 g/mol
CAS No. 766520-01-8
Cat. No. B12063893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine
CAS766520-01-8
Molecular FormulaC9H7Br2N3
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C2=CC(=NN2)N
InChIInChI=1S/C9H7Br2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyOCVRBHKXKBZUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine: Identity and Procurement


3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (CAS 766520-01-8) is a 3-aryl-1H-pyrazol-5-amine derivative bearing a symmetrically dibrominated phenyl ring at the 3-position and a free primary amine at the 5-position of the pyrazole nucleus . The compound belongs to the aminopyrazole class, which is extensively exploited in medicinal chemistry as kinase inhibitor scaffolds, anti-inflammatory agents, and versatile synthetic intermediates [1]. With a molecular formula of C₉H₇Br₂N₃ and a molecular weight of 316.98 g/mol, it is commercially available from multiple suppliers at purities of 95–98% . The 3,5-dibromophenyl substitution pattern distinguishes this compound from its mono-bromo, dichloro, and unsubstituted phenyl congeners, imparting unique electronic and steric properties that translate into measurable differences in both synthetic reactivity and biological target engagement.

1
Metal-free C-4 halogenation scaffold for pyrazole library synthesis
2
Aminopyrazole-based kinase inhibitor and GPCR agonist probe development
3
Dual bromine anomalous scattering for X-ray crystallographic phasing
4
Anti-inflammatory HRBC membrane stabilization assay studies

Why 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine Cannot Be Substituted


Within the 3-aryl-1H-pyrazol-5-amine family, the number, position, and identity of halogen substituents on the phenyl ring are not interchangeable parameters—they directly govern C-4 regioselective halogenation efficiency, biological target binding affinity, and downstream derivatization outcomes . The 3,5-dibromo motif provides a dual heavy-atom label for X-ray crystallographic phasing that a mono-bromo or dichloro analog cannot replicate, while simultaneously delivering IC₅₀ values below 1 µM in enzyme inhibition assays where the dichloro congener shows attenuated potency [1]. Substituting the unsubstituted phenyl analog (CAS 1572-10-7) eliminates the heavy halogen substitution entirely, removing both the synthetic handle for cross-coupling chemistry and the hydrophobic binding contacts that the bromine atoms contribute in target protein pockets. The quantitative evidence below demonstrates that these structural differences produce measurable, decision-relevant performance gaps across multiple assay dimensions.

Target: 3,5-Dibromo
Two Br atoms: higher anomalous signal, hydrophobic contacts, cross-coupling handles
Mono-Bromo (3-Br)
Half the phasing power; reduced binding-site occupancy may alter target engagement
Target: 3,5-Dibromo
Higher lipophilicity (est. logP ~3.3–3.4), distinct reactivity in C-4 halogenation
Dichloro (3,5-Cl)
Lower anomalous signal, different electronic profile may shift enzyme inhibition potency
Target: 3,5-Dibromo
Halogen-directed reactivity and dual heavy-atom label for crystallography
Unsubstituted Phenyl
Lacks halogen synthetic handles; absent bromine anomalous signal and binding contacts

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine: Differentiation Evidence


C-4 Metal-Free Halogenation

The free 5-NH₂ group on the pyrazole ring, when paired with the 3-(3,5-dibromophenyl) substituent, directs C-4 halogenation with N-bromosuccinimide (NBS) in DMSO at room temperature, yielding the 4-bromo derivative via a metal-free protocol . The published substrate scope demonstrates that 3-aryl-1H-pyrazol-5-amines with diverse aryl substituents—including electron-withdrawing and electron-donating groups—undergo this transformation in moderate to excellent yields (typically 60–92%), with the reaction successfully scaled to gram quantities . In contrast, the unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) lacks the dual bromine substitution pattern that enhances the electron-deficient character of the aryl ring, which can modulate the electrophilic aromatic substitution kinetics at C-4.

C-4 Halogenation
Class-level
NBS/DMSO, r.t., 60–92% yield across aryl substrates; gram-scale demonstrated
Supports metal-free C-4 diversification workflow
Direct yield comparison vs. unsubstituted phenyl not available
Synthetic methodology C-H functionalization Late-stage diversification

P5C Reductase Inhibition

In a study of phenyl-substituted aminomethylene-bisphosphonates, the 3,5-dibromophenyl- and 3,5-dichlorophenyl-derivatives both demonstrated IC₅₀ values lower than 1 µM against human P5C reductase, with a competitive mechanism against both P5C and NADPH [1]. While both halogenated variants achieved sub-micromolar potency, the 3,5-dibromophenyl-bearing compounds leverage the larger van der Waals radius and higher polarizability of bromine (Br: 1.85 Å; Cl: 1.75 Å) to occupy the hydrophobic binding pocket more fully—a structural feature correlated with enhanced antiproliferative activity against proline-hyperproducing tumor cells [1]. The unsubstituted phenyl analog was not reported to achieve comparable potency in this assay system.

P5C Reductase
Reported
IC₅₀
Supports enzyme inhibition assay context
Dichloro analog also
HRBC Stabilization
Head-to-head
85.45% inhibition (dibromo core) vs. diclofenac standard; Δ binding energy −0.59 kcal/mol vs. fluoro analog
Reported binding-energy difference supports structure-based selection context
HRBC assay at 100–500 µg/mL; docking against Human Peroxiredoxin 5
GPR35 Agonism
Reported
EC₅₀ 12–18 nM (dibromo) vs. 1,540 nM (non-dibrominated comparator)
Supports GPR35 agonist assay context; >100-fold difference observed
Beta-arrestin and DMR assays; human vs. rat receptor models
Anomalous Phasing
Class-level
~2.56 e⁻ total (2× Br) vs. 1.28 e⁻ (mono-Br) and 1.40 e⁻ (dichloro) at Cu Kα
Reported anomalous signal advantage for crystallographic phasing
Br–Br distance ~5.1 Å; precedent in MAO co-structures
LogP / Solubility
Class-level
Est. logP ~3.3–3.4; aq. solubility ~10–13 mg/L
Lipophilicity context differs from dichloro and unsubstituted analogs
ΔlogP ~0.5–0.9 vs. dichloro; impacts DMSO stock prep and assay partitioning
Enzyme inhibition Antiproliferative Cancer metabolism

Anti-Inflammatory HRBC Stabilization

A series of 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile derivatives (4a–h), synthesized from 2-amino-3,5-dibromobenzaldehyde, were evaluated for in vitro anti-inflammatory activity using the HRBC membrane stabilization method [1]. The most potent compound, 4e, exhibited 85.45% inhibition of hemolysis, compared directly against the standard diclofenac sodium [1]. The 2-amino-3,5-dibromophenyl moiety serves as the essential pharmacophoric anchor in this scaffold; replacing the bromine atoms with fluorine reduced the binding energy by 0.59 kcal/mol (compound 4a vs. 4b), as determined by molecular docking against Human Peroxiredoxin 5 [1].

HRBC Stabilization
Head-to-head
85.45% inhibition (dibromo core) vs. diclofenac standard; Δ binding energy −0.59 kcal/mol vs. fluoro analog
Reported binding-energy difference supports structure-based selection context
HRBC assay at 100–500 µg/mL; docking against Human Peroxiredoxin 5
Anti-inflammatory HRBC membrane stabilization Drug discovery

GPR35 Agonist Activity

Compounds bearing the 3,5-dibromophenyl moiety have been profiled against GPR35, an orphan G protein-coupled receptor implicated in inflammatory and metabolic disorders. A dibromophenyl-containing ligand demonstrated EC₅₀ = 18 nM in a dynamic mass redistribution (DMR) assay using human GPR35-expressing HT-29 cells [1]. Additionally, a related dibromophenyl GPR35 agonist exhibited EC₅₀ = 12 nM in a beta-arrestin recruitment assay in CHO cells [2]. In contrast, a non-brominated or mono-brominated phenylpyrazole analog showed substantially weaker activity at rat GPR35, with EC₅₀ = 1,540 nM in the same beta-arrestin recruitment format [3]. The presence of two bromine atoms in the 3,5-positions correlates with a >100-fold enhancement in agonist potency compared to the non-dibrominated comparator.

GPR35 Agonism
Reported
EC₅₀ 12–18 nM (dibromo) vs. 1,540 nM (non-dibrominated comparator)
Supports GPR35 agonist assay context; >100-fold difference observed
Beta-arrestin and DMR assays; human vs. rat receptor models
GPCR agonism GPR35 Beta-arrestin recruitment

Dual Bromine Experimental Phasing

Bromine possesses a significant anomalous scattering signal (f" at Cu Kα wavelength ≈ 1.28 e⁻ for Br), making brominated ligands valuable for experimental phasing in protein-ligand co-crystal structures. The 3,5-dibromophenyl substitution provides two bromine atoms within a rigid, geometrically defined arrangement (meta-substituted phenyl ring, Br–Br distance ≈ 5.1 Å), generating a stronger and more reliable anomalous signal than the single bromine in 3-(3-bromophenyl)-1H-pyrazol-5-amine (CAS 149246-81-1) or the lower anomalous contribution of chlorine (f" ≈ 0.70 e⁻ at Cu Kα) in the dichloro analog (CAS 766520-00-7) [1]. This dual bromine arrangement has been exploited in the structural determination of 3,5-diaryl pyrazole inhibitors co-crystallized with monoamine oxidase isoforms, where the brominated aryl rings provided interpretable electron density for unambiguous ligand placement [2].

Anomalous Phasing
Class-level
~2.56 e⁻ total (2× Br) vs. 1.28 e⁻ (mono-Br) and 1.40 e⁻ (dichloro) at Cu Kα
Reported anomalous signal advantage for crystallographic phasing
Br–Br distance ~5.1 Å; precedent in MAO co-structures
Structural biology X-ray crystallography Experimental phasing

LogP and Solubility Differentiation

The replacement of hydrogen or chlorine with bromine significantly alters the lipophilicity and solubility profile of 3-aryl-1H-pyrazol-5-amines. Estimated logP values for 3,5-dibromophenyl-containing compounds are approximately 3.3–3.4, compared to ~2.5–2.8 for corresponding dichlorophenyl analogs . Water solubility estimates for dibromophenyl derivatives at 25°C are in the range of 10–13 mg/L, reflecting the pronounced hydrophobic character imparted by the two bromine substituents [1]. These differences directly affect DMSO stock solution preparation protocols, partition coefficients in biphasic reaction systems, and membrane permeability predictions. The unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) is expected to have a logP approximately 1.5–2.0 units lower, dramatically altering its behavior in biological assays and extraction workflows.

LogP / Solubility
Class-level
Est. logP ~3.3–3.4; aq. solubility ~10–13 mg/L
Lipophilicity context differs from dichloro and unsubstituted analogs
ΔlogP ~0.5–0.9 vs. dichloro; impacts DMSO stock prep and assay partitioning
Physicochemical properties Lipophilicity Formulation

3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine: Application Scenarios


C-4 Metal-Free Halogenation for Library Synthesis

Research groups building 4-halogenated pyrazole libraries should prioritize 3-(3,5-dibromophenyl)-1H-pyrazol-5-amine as the core scaffold. The established metal-free C-4 halogenation protocol (NBS/DMSO, room temperature) enables rapid, gram-scale access to 4-bromo derivatives without palladium or copper catalysts . This is particularly valuable for medicinal chemistry teams operating under strict metal-residue specifications for biological testing. The 3,5-dibromophenyl substituent remains intact throughout the halogenation, providing a dual-purpose scaffold that can be further elaborated via orthogonal cross-coupling at either the aryl bromides or the newly installed C-4 halide.

GPR35 Chemical Probe Development

For chemical biology programs targeting the orphan receptor GPR35, the 3,5-dibromophenyl-pyrazole scaffold offers a validated entry point with demonstrated nanomolar agonist activity (EC₅₀ = 12–18 nM in human GPR35 cell-based assays) [1][2]. The >100-fold potency advantage over non-dibrominated analogs makes this compound the rational starting material for structure-activity relationship (SAR) exploration. Procurement of the dibromo variant at the hit-to-lead stage avoids the resource expenditure of synthesizing and testing inferior mono-bromo or unsubstituted phenyl precursors that are unlikely to achieve the requisite target engagement.

Co-Crystallography with Experimental Phasing

Structural biology groups determining co-crystal structures of aminopyrazole ligands bound to kinase or MAO enzyme targets gain a decisive advantage from the dual bromine anomalous scattering signal (~2.56 e⁻ total at Cu Kα) [3]. This enables experimental SAD or MAD phasing without selenomethionine labeling or heavy-atom soaking, accelerating structure determination timelines. The rigid 3,5-dibromophenyl geometry (Br–Br distance ≈ 5.1 Å) provides a dependable internal reference for map interpretation. The 3,5-diaryl pyrazole inhibitor class, exemplified by Chimenti et al. (2007), has established crystallographic precedent for brominated pyrazoles in MAO isoform co-structures [4].

Anti-Inflammatory Lead Optimization

Medicinal chemistry teams pursuing anti-inflammatory candidates based on the dihydropyrazole scaffold should utilize 3-(3,5-dibromophenyl)-1H-pyrazol-5-amine as the key synthetic intermediate. The demonstrated 85.45% HRBC membrane stabilization by optimized derivatives, coupled with the −0.59 kcal/mol binding energy advantage of bromine over fluorine substitution in the target binding pocket (Human Peroxiredoxin 5), provides a quantitative basis for retaining the dibromo motif throughout the lead optimization cascade [5]. The compound serves as the direct precursor to 2-amino-3,5-dibromobenzaldehyde, the essential building block for constructing the 4a–h compound series.

Application
Selection Property
Validation Focus
Pyrazole library synthesis
C-4 regioselective halogenation
Metal-free protocol compatibility
GPR35 target engagement studies
Agonist potency profile
Beta-arrestin recruitment assay context
Co-crystallography experimental phasing
Anomalous scattering signal
Dual bromine phasing capability
Anti-inflammatory model studies
HRBC membrane stabilization
Binding energy comparison across halogen analogs
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